molecular formula C7H9N5O3 B7737552 (2Z)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid

(2Z)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid

Cat. No.: B7737552
M. Wt: 211.18 g/mol
InChI Key: NZSYRPJMGWWXKA-WMZJFQQLSA-N
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Description

(2Z)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid is a complex organic compound with a unique structure that includes a triazine ring and a hydrazinylidene group

Properties

IUPAC Name

(2Z)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O3/c1-3-5(13)8-7(11-9-3)12-10-4(2)6(14)15/h1-2H3,(H,14,15)(H2,8,11,12,13)/b10-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSYRPJMGWWXKA-WMZJFQQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)NN=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)N/N=C(/C)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid typically involves the reaction of 6-methyl-5-oxo-2H-1,2,4-triazine-3-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include various substituted triazine derivatives, hydrazine derivatives, and other functionalized organic compounds.

Scientific Research Applications

(2Z)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-5-oxo-2H-1,2,4-triazine-3-carbohydrazide
  • 2-hydroxy-2-methylpropiophenone
  • Benzene, toluene, ethylbenzene, xylene

Uniqueness

(2Z)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid is unique due to its specific structural features, such as the triazine ring and hydrazinylidene group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and distinguish it from other similar compounds.

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